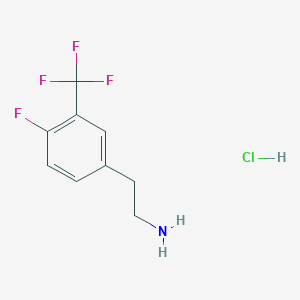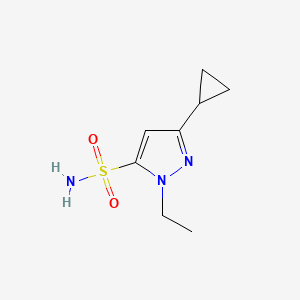![molecular formula C7H14N4O B13526777 2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)
2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2,4,8-tetraazaspiro[45]decan-3-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can be achieved through a multicomponent reaction involving 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide. This reaction is typically carried out under microwave irradiation, which significantly reduces reaction time and increases yield compared to conventional methods .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of microwave-assisted synthesis suggests potential for scalability. The efficiency and high yield of this method make it a promising candidate for industrial applications.
化学反応の分析
Types of Reactions
2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an antibacterial and antimycobacterial agent.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of new materials.
作用機序
The mechanism of action of 2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division, leading to its antibacterial effects.
類似化合物との比較
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound is structurally similar and has been studied for its selective TYK2/JAK1 inhibitory activity.
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: Another spirocyclic compound with potential antibacterial properties.
Uniqueness
2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one stands out due to its specific spirocyclic structure and the presence of multiple nitrogen atoms, which contribute to its unique chemical reactivity and biological activity. Its efficient synthesis via microwave-assisted methods also highlights its potential for industrial applications.
特性
分子式 |
C7H14N4O |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
2-methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C7H14N4O/c1-11-6(12)9-7(10-11)2-4-8-5-3-7/h8,10H,2-5H2,1H3,(H,9,12) |
InChIキー |
WDBUYVNPVTYVQD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)NC2(N1)CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


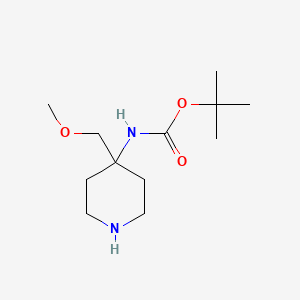

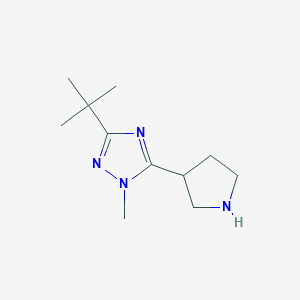
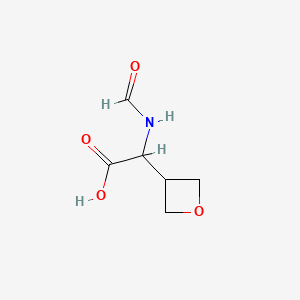
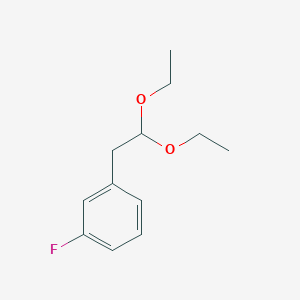
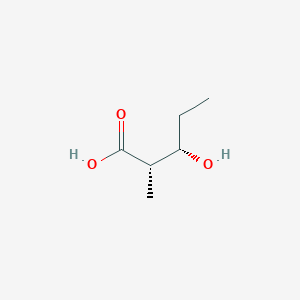
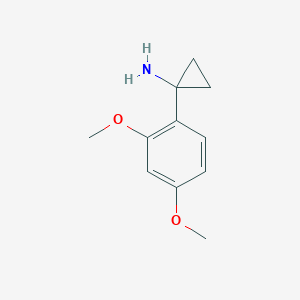
![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)
![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)

